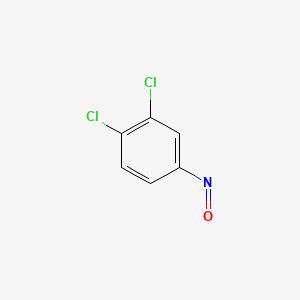

Benzene, 1,2-dichloro-4-nitroso-

Description

Significance of Aromatic C-Nitroso Derivatives as Reactive Intermediates and Synthetic Precursors

Aromatic C-nitroso compounds, or nitrosoarenes, are highly valued as transient, reactive intermediates in organic synthesis. at.ua Their utility stems from the unique electronic nature of the nitroso group, which can act as both a nucleophile and an electrophile. at.uaresearchgate.net This ambiphilic character allows them to participate in a wide array of chemical transformations. rsc.org

One of their most prominent roles is as a powerful dienophile and enophile in cycloaddition reactions. The nitroso-Diels-Alder reaction, for instance, provides a direct route to synthesize various nitrogen- and oxygen-containing heterocyclic compounds. Similarly, the nitroso-ene reaction enables the formation of allylic hydroxylamines, which are versatile building blocks for more complex molecules. acs.org Mechanistic studies have shown that the nitroso-ene reaction can proceed through a unique "skew" trajectory, a feature that distinguishes it from reactions with other enophiles like singlet oxygen. nih.gov

Nitrosoarenes also serve as crucial precursors for constructing other functional groups. They can be readily reduced to form aryl amines or oxidized to nitroarenes. Their ability to react with organometallic reagents and radicals further expands their synthetic potential, leading to the formation of sterically hindered secondary amines and valuable N-heterocycles. researchgate.net The transient nature of many nitroso compounds has led to the development of methods for their in-situ generation, often by oxidizing the corresponding aniline (B41778), to be immediately trapped by a reaction partner, which circumvents issues related to their instability. researchgate.net

A distinctive feature of aromatic C-nitroso compounds is their tendency to dimerize, forming colorless or yellowish azodioxy compounds (dimers). mdpi.comacs.org This reversible dimerization can be controlled by temperature and light, and it represents a model system for studying reaction mechanisms in the solid state. mdpi.com

Academic Relevance and Research Landscape of Benzene (B151609), 1,2-dichloro-4-nitroso-

Direct and extensive research specifically on "Benzene, 1,2-dichloro-4-nitroso-" is limited in publicly accessible literature. Its study is often contextualized within the broader investigation of halogenated nitroaromatics and their derivatives. The primary route to this compound would logically be through the controlled reduction of its nitro precursor, "Benzene, 1,2-dichloro-4-nitro-," or the oxidation of its corresponding aniline, 3,4-dichloroaniline (B118046).

The precursor, 1,2-dichloro-4-nitrobenzene, is a well-documented intermediate in the synthesis of agrochemicals and dyes. wikipedia.org It is typically produced by the nitration of 1,2-dichlorobenzene. wikipedia.orggoogle.com The reduction of this nitro compound to 3,4-dichloroaniline is also a standard industrial process. prepchem.com Given these established pathways to its precursors, "Benzene, 1,2-dichloro-4-nitroso-" stands as a readily accessible, albeit under-investigated, member of the nitrosoarene family.

Its academic relevance is primarily derived from its potential utility in synthetic applications analogous to other studied nitrosoarenes. The two chlorine atoms are strong electron-withdrawing groups, which are expected to significantly influence the electrophilicity of the nitroso nitrogen atom. This would, in turn, affect its reactivity in cycloaddition and nucleophilic addition reactions. Research on related compounds, such as derivatives of 1,2-dichloro-4-benzenesulfonamido-5-nitrobenzene, highlights the use of the dichlorinated benzene core in developing chemotherapeutic agents, suggesting a potential avenue for the application of its nitroso analogue. cdnsciencepub.com

Table 1: Physicochemical Properties of the Precursor Compound

| Property | Value for 1,2-Dichloro-4-nitrobenzene |

|---|---|

| CAS Number | 99-54-7 sigmaaldrich.com |

| Molecular Formula | C₆H₃Cl₂NO₂ wikipedia.org |

| Molar Mass | 192.00 g/mol sigmaaldrich.comnih.gov |

| Appearance | Colorless to yellow needles or crystals wikipedia.orgnih.gov |

| Melting Point | 39-41 °C sigmaaldrich.com |

| Boiling Point | 255-256 °C sigmaaldrich.com |

Theoretical Frameworks for Understanding Nitrosoarene Reactivity

The reactivity of nitrosoarenes is a subject of significant interest in computational chemistry, which provides deep insights into their electronic structure and reaction mechanisms. rsc.org Theoretical frameworks, particularly molecular orbital (MO) theory and density functional theory (DFT), are essential tools for rationalizing the behavior of these complex species.

The nitroso group's reactivity is governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The ambiphilic nature of nitrosoarenes can be explained by the energies and spatial distributions of these orbitals. Nucleophiles attack the electrophilic nitrogen atom, a process influenced by the LUMO's characteristics. Conversely, the nitrogen and oxygen atoms both possess lone pairs of electrons, contributing to the HOMO and enabling the molecule to act as a nucleophile. at.ua

Computational studies have been instrumental in elucidating the mechanisms of reactions like the nitroso-ene reaction. For example, ab initio calculations were used to study the reaction of 4-nitronitrosobenzene with alkenes, identifying an aziridine (B145994) N-oxide as a key intermediate and explaining the observed "twix" regioselectivity by analyzing the steric effects in the transition state. nih.gov These theoretical models help predict how substituents on the aromatic ring, such as the chlorine atoms in "Benzene, 1,2-dichloro-4-nitroso-," will modulate reactivity. The electron-withdrawing nature of the chloro-substituents is expected to lower the energy of the LUMO, enhancing the electrophilicity of the nitroso group and making it more reactive toward nucleophiles and dienes.

Furthermore, computational methods are used to study the thermodynamics of the monomer-dimer equilibrium, a defining characteristic of nitroso compounds. mdpi.com These studies help to understand how intermolecular interactions and substituent effects dictate the stability of the monomeric versus the dimeric form in the solid state and in solution.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Benzene, 1,2-dichloro-4-nitroso- |

| Halogenated C-Nitroso Compounds |

| Aromatic C-Nitroso Derivatives |

| Nitrosoarenes |

| Allylic hydroxylamines |

| Aryl amines |

| Nitroarenes |

| Azodioxy compounds |

| Benzene, 1,2-dichloro-4-nitro- |

| 3,4-dichloroaniline |

| 1,2-dichlorobenzene |

| 1,2-dichloro-4-benzenesulfonamido-5-nitrobenzene |

| 4-nitronitrosobenzene |

| Aziridine N-oxide |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-nitrosobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-2-1-4(9-10)3-6(5)8/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPULKMGKXQFAAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20217390 | |

| Record name | Benzene, 1,2-dichloro-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67083-42-5 | |

| Record name | Benzene, 1,2-dichloro-4-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067083425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dichloro-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Pathways and Mechanistic Investigations of 1,2 Dichloro 4 Nitrosobenzene

Dimerization and Dissociation Dynamics of Aromatic C-Nitroso Compounds

The defining characteristic of many nitrosoarenes is their participation in a monomer-dimer equilibrium. wikipedia.orgwikipedia.org In the solid state, the dimeric form, an azobenzene (B91143) dioxide, is typically favored, while the monomeric form, often distinguished by a deep green color, is more prevalent in dilute solutions or at elevated temperatures. wikipedia.orgwikipedia.org

Aromatic C-nitroso compounds (Ar-N=O) can dimerize to form azodioxy compounds. nih.gov This dimerization can result in two geometric isomers, the Z- (cis) and E- (trans) azodioxides. wikipedia.orgstudymind.co.ukchemguide.co.uk The formation of these dimers is a reversible process influenced by temperature. wikipedia.org For instance, the cis-dimer of nitrosobenzene (B162901) can be observed transitioning to its monomeric form and then reversibly re-dimerizing. acs.org The stability of these isomers can be influenced by their molecular structure and environment. nih.govlew.ro

In the solid state, particularly at low temperatures, dimeric nitrosobenzenes can undergo photodissociation into their corresponding monomeric forms upon UV irradiation. mdpi.comresearchgate.net These monomers can then redimerize when warmed above a certain critical temperature. researchgate.net This photothermal cycle represents a molecular-level off-on switch. researchgate.net

The kinetics of this redimerization in the solid state can be complex. For example, the dimerization of p-bromonitrosobenzene has been shown to follow an exponential kinetic curve when monitored by IR spectroscopy, while the associated phase transformation exhibits a sigmoidal kinetic curve when observed via X-ray powder diffraction. mdpi.com The close proximity of the nitrogen atoms in the crystal lattice of the photolytically generated monomers facilitates a rapid redimerization. mdpi.com Single-crystal to single-crystal transformations have been observed, highlighting the ordered nature of these solid-state reactions. mdpi.com

The presence and position of halogen substituents on the aromatic ring significantly impact the dimerization behavior of nitrosobenzenes. researchgate.net Electron-withdrawing groups, such as halogens, generally enhance the reactivity of nitrosobenzenes in dimerization reactions. organic-chemistry.org

The position of the halogen can determine the photochemical behavior of the corresponding dimer. researchgate.net For example, while m-halonitrosobenzene dimers are resistant to UV-induced dissociation, p-chloronitrosobenzene and p-bromonitrosobenzene dimers undergo efficient photolysis. researchgate.net This highlights the subtle electronic and steric effects that substituents exert on the stability and reactivity of the azodioxide linkage. Furthermore, halogen bonding can play a role in directing the supramolecular dimerization in the solid state. mdpi.com

Table 1: Photochemical Behavior of Halogenated Nitrosobenzene Dimers in the Solid State researchgate.net

| Compound | Position of Halogen | Photodissociation under UV Irradiation |

| m-Halonitrosobenzenes | meta | No dissociation observed |

| p-Chloronitrosobenzene | para | Efficient photolysis |

| p-Bromonitrosobenzene | para | Efficient photolysis |

Cross-Dimerization Reactions of Nitrosobenzene Derivatives

When a solution or solid mixture contains two different nitrosobenzene derivatives, the formation of not only symmetrical homodimers but also asymmetrical heterodimers is possible. mdpi.comirb.hr

Studies on the cross-dimerization of various p- and m-substituted nitrosobenzene pairs have revealed a degree of selectivity. irb.hr For instance, p-nitronitrosobenzene has been observed to be nonselective, forming dimers with a variety of other nitrosobenzene derivatives. irb.hr In contrast, p-methoxynitrosobenzene shows a much lower propensity for dimerization. irb.hr This selectivity is governed by the electronic properties of the substituents, with electron-withdrawing groups on one monomer and electron-donating groups on another potentially influencing the stability of the resulting heterodimer.

The ability of nitrosobenzenes to form cross-dimers can differ between the solution and solid phases. irb.hr In solution, the equilibrium between monomers and dimers is influenced by solvent polarity and concentration. wikipedia.orgwikipedia.org In the solid state, the crystal lattice energy and the specific packing of the molecules play a crucial role in determining whether a heterodimer will form. irb.hr

Solid-state cross-dimerization can be induced by mechanical means, such as in a ball-mill reactor. mdpi.com Isotopic labeling studies, for example using ¹⁵N, have confirmed the formation of heterodimers under these conditions. mdpi.com The kinetics of these solid-state cross-dimerization reactions can also be investigated, providing insights into the mechanistic pathways that are operative in the absence of a solvent. mdpi.com

Transformations Involving the Nitroso Moiety

The nitroso group (–N=O) is a key functional group that imparts a rich and diverse range of chemical reactivity to the 1,2-dichloro-4-nitrosobenzene molecule. This reactivity stems from the electronic nature of the nitrogen-oxygen double bond, which can participate in various transformations, including reductions, interactions with electrophiles and nucleophiles, and complex formation with metals.

The reduction of nitrosoarenes is a well-established route to form nitrogen-nitrogen bonds, leading to the synthesis of azoxy and azo compounds. For 1,2-dichloro-4-nitrosobenzene, these transformations would yield the corresponding 3,3',4,4'-tetrachloroazoxybenzene (B1211628) and 3,3',4,4'-tetrachloroazobenzene, respectively. These reactions typically proceed through a bimolecular reductive coupling mechanism.

The formation of azoxybenzene (B3421426) from nitrobenzene (B124822) can occur via a heterogeneous catalytic process. google.com While the direct reductive coupling of 1,2-dichloro-4-nitrosobenzene is not explicitly detailed in the provided search results, the general mechanism for nitrosobenzene reduction provides a strong model. The process involves the controlled reduction and coupling of two nitroso molecules. The azoxy compound can be further reduced to the corresponding azobenzene.

A variety of reducing agents can be employed for these transformations, and the reaction conditions can be tuned to favor either the azoxy or the azo product. For instance, milder reducing agents or stoichiometric control might favor the formation of the azoxy derivative, while stronger reducing agents and more forcing conditions would lead to the fully reduced azo compound.

Table 1: Products of Reductive Transformations

| Starting Material | Product | Transformation |

| 1,2-Dichloro-4-nitrosobenzene | 3,3',4,4'-Tetrachloroazoxybenzene | Reductive Coupling |

| 1,2-Dichloro-4-nitrosobenzene | 3,3',4,4'-Tetrachloroazobenzene | Reductive Coupling |

| 3,3',4,4'-Tetrachloroazoxybenzene | 3,3',4,4'-Tetrachloroazobenzene | Reduction |

The nitroso group in 1,2-dichloro-4-nitrosobenzene is susceptible to both nucleophilic and electrophilic attack due to the polarized nature of the N=O bond. The nitrogen atom is electrophilic, while the oxygen atom is nucleophilic and can be protonated or attacked by other electrophiles.

While specific examples of nucleophilic or electrophilic attack directly on the nitroso group of 1,2-dichloro-4-nitrosobenzene are not prevalent in the provided search results, the reactivity of the closely related 1,2-dichloro-4-nitrobenzene provides insight. In nucleophilic aromatic substitution (SNAr) reactions of 1,2-dichloro-4-nitrobenzene, a nucleophile like sodium methoxide (B1231860) attacks the carbon atom para to the nitro group, displacing the chlorine atom. stackexchange.comchegg.comchegg.com This highlights the strong electron-withdrawing nature of the nitro group, which would be similar for a nitroso group, activating the ring towards nucleophilic attack. It is plausible that strong nucleophiles could also directly attack the electrophilic nitrogen of the nitroso group, leading to various addition products.

Electrophilic attack on the oxygen atom of the nitroso group is also a feasible reaction pathway, particularly with strong acids or other electrophiles, which would enhance the electrophilicity of the nitrogen atom.

The substitution pattern of 1,2-dichloro-4-nitrosobenzene does not immediately suggest common intramolecular cyclization pathways under typical conditions. However, under photolytic conditions, nitroso compounds can undergo rearrangements. For example, irradiation of solid (–)-2-chloro-2-nitrosocamphane with red light initiates a Beckmann rearrangement. rsc.org While this is a different system, it demonstrates the potential for light-induced rearrangements in nitroso compounds. It is conceivable that under specific energetic conditions (e.g., photolysis or thermolysis), 1,2-dichloro-4-nitrosobenzene could undergo complex rearrangements, possibly involving the ortho-chloro substituents, although such reactions are not documented in the provided results.

The nitroso group can act as a ligand, coordinating to metal centers through either the nitrogen or the oxygen atom, or by bridging between two metal centers. This coordination ability is a general feature of nitroso compounds. Metal complexes are formed by the interaction of a central metal atom or ion with one or more ligands. libretexts.org The coordination number and geometry of these complexes can vary widely. libretexts.org

While specific coordination complexes of 1,2-dichloro-4-nitrosobenzene are not detailed in the search results, the general principles of coordination chemistry suggest that it could form complexes with various transition metals. The lone pair of electrons on the nitrogen and oxygen atoms allows the nitroso group to function as a Lewis base. The nature of the resulting metal complex would depend on the metal, its oxidation state, and the other ligands present. For example, three-coordinate complexes are known for d10 metal ions like Cu+ and Hg2+. libretexts.org

Solid-State Organic Reaction Mechanisms and Topotactic Control

Solid-state reactions are governed by the arrangement of molecules in the crystal lattice. researchgate.net The study of these reactions provides insight into how molecular packing influences reactivity, a concept known as topotactic control.

Aromatic C-nitroso compounds have a well-documented tendency to dimerize in the solid state to form azodioxy compounds. mdpi.comnih.gov This dimerization is a reversible process and serves as a model for studying reaction mechanisms in crystalline solids. mdpi.com The process involves the formation of a single covalent bond between the nitrogen atoms of two monomer units. mdpi.com

The principles of crystal engineering, which involve the design and control of crystal structures, can be applied to understand and influence this dimerization. nih.govrsc.org Key factors include the intermolecular interactions that dictate the packing of the nitroso monomers in the crystal lattice. For the dimerization to occur efficiently in the solid state, the monomer units must be pre-organized in a favorable orientation within the crystal. A close "non-bonding" contact of around 2.3 Å between the reacting nitrogen atoms is considered optimal for the formation of the azodioxide bond. mdpi.com

The rate of dimerization can be influenced by factors such as crystal defects and surface effects. mdpi.com For instance, the dimerization of p-bromonitrosobenzene is faster in crystals with surface defects created by sublimation, as this provides greater lattice mobility. mdpi.com The study of how different crystalline forms (polymorphs) of a nitroso compound affect its dimerization rate is a key aspect of this research. While the specific crystal structure of 1,2-dichloro-4-nitrosobenzene is not provided, it is expected to follow these general principles, with the chloro substituents influencing the crystal packing and, consequently, the geometry and kinetics of its solid-state dimerization.

Surface-Mediated Dimerization and Self-Assembly on Metal Substrates

The behavior of 1,2-dichloro-4-nitrosobenzene on metal surfaces is a subject of significant interest in the field of surface science and nanotechnology. While direct experimental studies on this specific molecule are limited, a comprehensive understanding can be built by examining the well-documented surface chemistry of nitrosobenzene and its derivatives, as well as the influence of halogen substituents on the self-assembly of aromatic molecules. The following sections explore the advanced reaction pathways and mechanistic investigations into the surface-mediated dimerization and self-assembly of 1,2-dichloro-4-nitrosobenzene on metal substrates.

Formation of Self-Assembled Monolayers (SAMs) and Bilayers (SABs)

It is well-established that nitrosobenzene and its derivatives have the ability to form ordered self-assembled monolayers (SAMs) and, in a subsequent step, self-assembled bilayers (SABs) on metal surfaces, particularly on Au(111). This process is primarily driven by the dimerization of the nitroso functional group.

Upon introduction to a metal surface like Au(111) under ultra-high vacuum (UHV) conditions, individual 1,2-dichloro-4-nitrosobenzene molecules are expected to adsorb and self-organize. The initial layer, the SAM, is formed through the interaction of the nitroso groups of adjacent molecules. This leads to the formation of azodioxy dimers, which are the fundamental building blocks of the assembled structure. The dimerization is a spontaneous process on the surface, leading to a well-ordered molecular arrangement.

Following the formation of the SAM, a second layer can assemble on top of the first, creating a self-assembled bilayer (SAB). The formation of this second layer is also mediated by the dimerization of nitroso groups. Specifically, the nitroso groups of molecules in the second layer interact with the already dimerized and surface-bound molecules of the first layer.

High-resolution Scanning Tunneling Microscopy (STM) studies on unsubstituted nitrosobenzene have revealed that molecules in both the SAM and SAB arrange in hexagonal structures. researchgate.netpw.edu.pl It is anticipated that 1,2-dichloro-4-nitrosobenzene would exhibit similar behavior, forming distinct, ordered domains of both monolayer and bilayer structures on a metal substrate.

| Layer Type | Formation Mechanism | Key Intermolecular Interaction |

| Self-Assembled Monolayer (SAM) | Adsorption and dimerization of individual molecules on the metal substrate. | Nitroso-nitroso dimerization to form azodioxy bonds. |

| Self-Assembled Bilayer (SAB) | Adsorption and dimerization of a second layer of molecules onto the existing SAM. | Nitroso-nitroso dimerization between the first and second layers. |

Influence of Adsorption Parameters on Adlayer Morphology

The morphology of the adlayer of 1,2-dichloro-4-nitrosobenzene is expected to be significantly influenced by various adsorption parameters, including substrate temperature, molecular coverage, and the specific nature of the metal substrate.

Substrate Temperature: Temperature plays a crucial role in the kinetics of self-assembly. At low temperatures, the mobility of the adsorbed molecules is reduced, which may lead to the formation of disordered or kinetically trapped structures. As the temperature is increased, the molecules gain sufficient thermal energy to diffuse across the surface, allowing them to find thermodynamically favorable positions and form well-ordered, large-scale domains of SAMs and SABs. However, excessively high temperatures could lead to desorption of the molecules or induce different surface reactions.

Molecular Coverage: The extent of surface coverage is a critical determinant of the adlayer structure. At low coverages, isolated molecules or small islands of SAMs are expected to be observed. As the coverage increases, these islands will grow and coalesce to form a complete monolayer. Further deposition will then lead to the nucleation and growth of the second layer (SAB). The competition between molecule-substrate and molecule-molecule interactions will dictate the precise packing arrangement at different coverages.

Influence of Dichloro-Substituents: The presence of two chlorine atoms on the benzene (B151609) ring of 1,2-dichloro-4-nitrosobenzene is predicted to have a pronounced effect on the adlayer morphology.

Intermolecular Interactions: The chlorine atoms introduce additional sites for intermolecular interactions, such as halogen bonding and dipole-dipole interactions. These interactions will compete with and modulate the primary dimerization interaction of the nitroso groups, potentially leading to different packing arrangements compared to unsubstituted nitrosobenzene.

Electronic Effects: The electron-withdrawing nature of the chlorine atoms will alter the electronic properties of the molecule. This can influence the molecule-substrate interaction, potentially affecting the adsorption energy and the charge transfer between the molecule and the metal surface. Studies on other halogenated aromatic molecules have shown that the electronegativity of the halogen substituent can impact the packing density and orientation of the molecules within the self-assembled layer.

Steric Hindrance: The presence of the two chlorine atoms in the ortho and meta positions relative to each other may introduce steric constraints that influence the dimerization process and the final packing of the molecules in the adlayer.

STM studies on dichlorobenzene on Cu(111) and Ag(111) have shown that the chlorine atoms are visible as distinct features in the images. researchgate.net It is therefore expected that STM studies of 1,2-dichloro-4-nitrosobenzene would allow for the direct visualization of the influence of the chlorine atoms on the molecular arrangement within the SAM and SAB.

| Adsorption Parameter | Influence on Adlayer Morphology | Expected Effect for 1,2-Dichloro-4-nitrosobenzene |

| Substrate Temperature | Affects molecular mobility and ordering. | Higher temperatures favor the formation of larger, more ordered domains. |

| Molecular Coverage | Determines the formation of monolayers vs. bilayers. | Increasing coverage leads to the sequential formation of SAMs and then SABs. |

| Dichloro-Substituents | Modifies intermolecular interactions and electronic properties. | Introduction of halogen bonding, altered dipole moments, and potential steric effects leading to unique packing structures. |

Spectroscopic and Computational Elucidation of Reaction Intermediates and Mechanistic Insights

Spectroscopic Characterization of Transient Species and Adducts

The study of transient species and adducts in chemical reactions is crucial for understanding reaction mechanisms. Techniques like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy are powerful tools for this purpose.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate Identification (e.g., NO+ adducts)

NMR spectroscopy is a fundamental technique for the structural elucidation of molecules. In the context of reaction mechanisms, it can be used to identify and characterize transient intermediates. For a compound like "Benzene, 1,2-dichloro-4-nitroso-", NMR could potentially be used to study the formation of adducts, for instance, with the nitrosonium ion (NO+). The chemical shifts and coupling constants of the aromatic protons and any other relevant nuclei would provide critical information about the electronic environment and connectivity of the atoms in any proposed intermediate. However, no specific NMR studies on "Benzene, 1,2-dichloro-4-nitroso-" or its reaction intermediates were identified.

Vibrational Spectroscopy for Monitoring Bond Formation and Dissociation (e.g., IR for heterodimer detection)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is highly sensitive to changes in chemical bonds. These techniques are invaluable for monitoring the progress of a reaction by observing the appearance and disappearance of vibrational bands corresponding to specific functional groups. For "Benzene, 1,2-dichloro-4-nitroso-", IR spectroscopy could be employed to track the characteristic stretching frequency of the N=O bond in the nitroso group. Furthermore, it could be used to detect the formation of dimers or heterodimers through changes in the vibrational spectra. While IR spectra for the related nitro compound, 1,2-dichloro-4-nitrobenzene, are available, specific vibrational spectroscopic studies focused on the reaction dynamics of the nitroso analogue are absent from the surveyed literature.

Computational Chemistry for Reaction Mechanism Analysis

In the absence of experimental data, computational chemistry offers a powerful alternative for investigating reaction mechanisms, electronic structures, and molecular interactions.

Quantum Chemical Investigations of Reaction Pathways and Transition States

Quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, can be used to map out the potential energy surface of a reaction. This allows for the determination of the structures and energies of reactants, products, intermediates, and, crucially, transition states. Such calculations would be instrumental in understanding the reactivity of "Benzene, 1,2-dichloro-4-nitroso-" and predicting the most likely reaction pathways. However, no published quantum chemical investigations specifically targeting this molecule were found.

Theoretical Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Theoretical methods can be used to calculate various reactivity descriptors, such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges. These descriptors would provide insights into the electrophilic and nucleophilic sites of "Benzene, 1,2-dichloro-4-nitroso-" and help to rationalize its potential chemical behavior. Again, a specific theoretical analysis of the electronic structure and reactivity of this compound is not available.

Molecular Dynamics Simulations of Intermolecular Interactions in Dimerization

Nitroso compounds are known to exist in equilibrium with their dimers. Molecular dynamics (MD) simulations could be employed to study the intermolecular interactions that lead to the dimerization of "Benzene, 1,2-dichloro-4-nitroso-". These simulations would provide a dynamic picture of how individual molecules approach and interact with each other, offering insights into the thermodynamics and kinetics of the dimerization process. Unfortunately, no such simulation studies have been reported for this specific compound.

Applications in Advanced Organic Synthesis and Functional Materials Design

Building Blocks for Complex Organic Architectures

The reactivity of the nitroso group makes Benzene (B151609), 1,2-dichloro-4-nitroso- a valuable precursor for constructing intricate organic molecules.

Nitrosoarenes, including Benzene, 1,2-dichloro-4-nitroso-, are known to be involved in the formation of azoxybenzene (B3421426) and azobenzene (B91143) derivatives. Azoxybenzene, an azoxy compound, is utilized as an intermediate for dyes and as an insecticide. nih.gov The condensation reaction of nitrosobenzene (B162901) with anilines is a known method for producing azobenzene derivatives, a reaction referred to as the Mills reaction. wikipedia.orgchemeurope.com This highlights the potential of its dichlorinated and nitroso-substituted counterpart in similar synthetic pathways.

The presence of the nitro group in nitroarenes is highly beneficial for the synthesis of nitrogen heterocycles. clockss.org Nitrosoarenes act as intermediates in these transformations. clockss.org The development of efficient methods for creating nitrogen-containing heterocycles is an active area of research, with applications in pharmaceuticals and materials science. nih.govmdpi.comnih.gov

Furthermore, Benzene, 1,2-dichloro-4-nitroso- and related nitrosoarenes are instrumental in the synthesis of substituted diarylamines. nih.govsemanticscholar.org Diarylamines, particularly those derived from electron-rich arenes, are crucial components in the fields of process chemistry, pharmaceuticals, and advanced materials due to their electron-donating and hole-transporting properties. nih.govsemanticscholar.org A method for synthesizing hetero-diarylamines involves the use of preformed nitrosoarenes and various electron-rich arenes, a process catalyzed by the nitrosonium ion (NO+). nih.govsemanticscholar.org This approach complements traditional transition-metal-catalyzed cross-coupling reactions. nih.govsemanticscholar.org

The following table outlines the synthesis of various diarylamine derivatives using nitrosoarenes as key intermediates.

| Nitrosoarene Reactant | Arene Reactant | Di-arylamine Product | Yield |

| 1-methoxy-4-nitrosobenzene | Anisole | N-(4-methoxyphenyl)anisole | 66% |

| 1-methoxy-4-nitrosobenzene | 2-isopropylanisole | N-(4-methoxyphenyl)-2-isopropylanisole | 60% |

| 1-methoxy-4-nitrosobenzene | m-xylene | N-(4-methoxyphenyl)-2,4-dimethylaniline | Not specified |

| 4-nitrosotoluene | Anisole derivatives | Hetero-diarylamines with a para-tolyl group | Good yields |

Data sourced from multiple experimental findings. nih.govsemanticscholar.org

Design of Ordered Organic Materials and Self-Assembled Systems

The specific functional groups on Benzene, 1,2-dichloro-4-nitroso- allow for its application in the creation of ordered molecular structures and self-assembled systems, which are foundational to the development of advanced materials.

Nitrosobenzene and its derivatives have been studied for their ability to form self-assembled monolayers (SAMs) on various surfaces. This self-assembly is a key process in interfacial engineering, which is critical for enhancing the performance of devices like perovskite solar cells. The modification of surfaces with SAMs can improve the crystallinity and coverage of subsequently deposited layers, leading to better device efficiency.

The solid-state reactions of nitrosobenzene derivatives provide valuable insights into reaction mechanisms in a constrained environment. Photothermal reactions of dimers of nitrosobenzene and its halogenated derivatives have been investigated in the solid state using techniques like IR spectroscopy and X-ray powder diffraction. srce.hr These studies help in understanding the fundamental principles of thermal organic solid-state reactions, which are crucial for designing new materials with specific thermal properties.

Future Research Trajectories for Dihalogenated Nitrosobenzene Compounds

Exploration of Novel Catalytic Systems for Nitrosoarene Transformations

The transformation of the nitroso group is central to the synthetic utility of nitrosoarenes. Future research will undoubtedly focus on the discovery and optimization of novel catalytic systems to control these transformations with high efficiency and selectivity.

A significant area of investigation lies in the catalytic reduction of nitrosoarenes . While the reduction of nitroarenes to anilines is a well-established industrial process, often proceeding through a nitroso intermediate, the selective reduction of a nitrosoarene to a hydroxylamine (B1172632) or an aniline (B41778) presents an ongoing challenge. acs.orgmdpi.comrsc.org The development of base-metal catalysts, for instance using manganese, offers a more sustainable and cost-effective alternative to precious metal catalysts. acs.org Future work could explore the application of these catalysts to dihalogenated nitrosobenzenes, investigating the influence of the halogen substituents on catalyst activity and selectivity. Furthermore, chemoselective hydrogenation, for example using sulfided platinum catalysts, could be a promising avenue for reducing the nitroso group in the presence of other reducible functional groups, a common scenario in complex molecule synthesis. nih.gov

Another burgeoning area is the use of photocatalysis . Visible-light-promoted reactions offer a green and sustainable approach to organic synthesis. bohrium.comscilit.com Research into the visible-light-induced transformations of nitrosoarenes, such as in the synthesis of nitrones from diazo compounds, is still in its early stages. bohrium.comscilit.com A key future trajectory will be to explore the photocatalytic reactions of dihalogenated nitrosobenzenes, which could lead to novel reaction pathways and the synthesis of previously inaccessible molecules. The electronic properties of the halogen substituents could play a crucial role in the efficiency and outcome of these photochemical transformations.

Advanced Investigations into Steric and Electronic Effects of Halogenation on Reactivity

The presence of two halogen atoms on the benzene (B151609) ring of a nitrosoarene is expected to significantly influence its reactivity through a combination of steric and electronic effects. A deep and systematic investigation into these effects is a critical future research direction.

The electronic effects of the chlorine atoms in Benzene, 1,2-dichloro-4-nitroso- are of particular interest. Halogens are electron-withdrawing through induction but electron-donating through resonance. In the case of dihalogenated nitrosobenzenes, the interplay of these effects will modulate the electrophilicity of the nitroso group and the aromatic ring. This will have a profound impact on reactions such as nucleophilic aromatic substitution and cycloadditions. stackexchange.com For instance, in the nitroso Diels-Alder reaction, the electronic nature of substituents on the nitrosobenzene (B162901) ring is known to affect the rate of the reaction. nih.gov A systematic study correlating the substitution pattern of halogens with the reaction kinetics and thermodynamics of these transformations would provide invaluable data for predictive models of reactivity.

The steric effects of the halogen atoms also warrant thorough investigation. The presence of two chlorine atoms adjacent to each other and ortho to the nitroso group could create significant steric hindrance, influencing the regioselectivity and stereoselectivity of reactions. For example, in catalytic reductions, the approach of the substrate to the catalyst's active site could be hindered, potentially requiring catalysts with specific architectures to achieve high efficiency. rsc.org Computational modeling, in conjunction with experimental studies, will be a powerful tool to dissect the complex interplay of steric and electronic effects of different halogen substitution patterns on the conformational preferences and reactivity of dihalogenated nitrosobenzenes. rsc.org

Development of Emerging Applications in Specialized Chemical Synthesis

The unique reactivity of the nitroso group, coupled with the influence of halogen substituents, positions dihalogenated nitrosobenzenes as promising precursors for a variety of specialized chemical syntheses.

One of the most significant applications of nitrosoarenes is in cycloaddition reactions , particularly the nitroso Diels-Alder reaction . nih.govnih.govmasterorganicchemistry.comyoutube.com This reaction provides a direct route to 1,2-oxazines, which are important heterocyclic motifs in medicinal chemistry. nih.gov Future research should focus on exploring the utility of dihalogenated nitrosobenzenes as dienophiles in these reactions. The electron-withdrawing nature of the chlorine atoms could enhance the reactivity of the nitroso dienophile, potentially leading to higher yields and selectivities. The resulting halogenated 1,2-oxazines could serve as versatile intermediates for further functionalization.

Nitrosoarenes are also valuable precursors for the synthesis of other important nitrogen-containing functional groups. For example, the reductive carbonylation of nitrosoarenes using palladium catalysts can yield isocyanates , which are key monomers for the production of polyurethanes. wikipedia.org Investigating this transformation with dihalogenated nitrosobenzenes could lead to novel halogenated isocyanates with unique properties for advanced materials applications. Furthermore, the reaction of nitrosoarenes with various carbon nucleophiles can lead to the formation of nitrones, which are themselves versatile synthetic intermediates. researchgate.net The development of new synthetic methodologies that leverage the unique reactivity of dihalogenated nitrosobenzenes will undoubtedly open up new avenues for the construction of complex and functionally diverse molecules.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Benzene, 1,2-dichloro-4-nitroso- |

| Benzene, 1,2-dichloro-4-nitro- |

| 1,2-oxazines |

| Anilines |

| Hydroxylamines |

| Isocyanates |

| Nitrones |

Q & A

Basic: What are the recommended synthetic routes for preparing benzene, 1,2-dichloro-4-nitroso-?

Methodological Answer:

Synthesis typically involves nitrosation of 1,2-dichloro-4-aminobenzene. Optimize reaction conditions using a two-factor factorial design :

- Factor 1 : Sodium nitrite concentration (0.1–1.0 M).

- Factor 2 : Reaction temperature (0–10°C).

Monitor reaction progress via thin-layer chromatography (TLC) with dichloromethane/hexane (3:1) as the mobile phase. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . For intermediates, confirm amine precursor purity using GC-MS (e.g., NIST spectral libraries ).

Advanced: How can conflicting thermochemical data (e.g., ΔfH°gas) for substituted nitrosobenzenes be resolved?

Methodological Answer:

Contradictions often arise from substituent electronic effects. Perform comparative computational studies :

Use DFT calculations (B3LYP/6-311+G(d,p)) to estimate ΔfH°gas for benzene, 1,2-dichloro-4-nitroso- and analogs.

Validate against experimental data from NIST thermochemical tables for related compounds (e.g., 1,2-dichlorobenzene: ΔfH°gas = -32.62 kJ/mol ).

Apply multivariate regression to identify outliers caused by steric hindrance or solvent effects .

Basic: What spectroscopic techniques are optimal for characterizing benzene, 1,2-dichloro-4-nitroso-?

Methodological Answer:

- IR Spectroscopy : Identify nitroso (N=O) stretch at 1490–1530 cm⁻¹ (compare to NIST reference spectra for nitroso compounds ).

- ¹H/¹³C NMR : Use deuterated DMSO to resolve aromatic protons (expected splitting patterns: doublet for Cl-substituted positions).

- Mass Spectrometry : Look for molecular ion [M]⁺ at m/z 190.98 (C₆H₃Cl₂NO) and fragments due to Cl loss (m/z 155.97) .

Advanced: How do solvent polarity and temperature affect the stability of benzene, 1,2-dichloro-4-nitroso-?

Methodological Answer:

Design a stability study using accelerated degradation testing :

- Variables : Solvents (hexane, ethanol, DMSO) and temperatures (25°C, 40°C, 60°C).

- Analysis : Quantify degradation via HPLC (C18 column, UV detection at 280 nm).

- Kinetics : Fit data to Arrhenius equation to predict shelf-life. For example, nitroso compounds in polar solvents (e.g., DMSO) degrade faster due to increased solvolysis .

Basic: What precautions are critical when handling benzene, 1,2-dichloro-4-nitroso-?

Methodological Answer:

- Storage : Keep at 0–6°C in amber vials to prevent photolytic decomposition (similar to nitrosobenzene analogs ).

- Ventilation : Use fume hoods due to potential release of nitrosamines (carcinogenic byproducts).

- PPE : Nitrile gloves and lab coats; avoid skin contact (refer to SDS for ortho-nitrochlorobenzene analogs ).

Advanced: How can reaction pathways involving benzene, 1,2-dichloro-4-nitroso- be mechanistically elucidated?

Methodological Answer:

- Isotopic Labeling : Use ¹⁵N-labeled NaNO₂ to track nitroso group transfer in coupling reactions.

- Kinetic Isotope Effects (KIE) : Compare rates of protio/deutero substrates to identify rate-determining steps.

- Computational Modeling : Map potential energy surfaces (Gaussian 16) to identify intermediates (e.g., nitroso-arene radicals) .

Basic: What are the key differences in reactivity between nitroso- and nitro-substituted dichlorobenzenes?

Methodological Answer:

- Electrophilicity : Nitroso groups are weaker electron-withdrawing groups than nitro, altering aromatic substitution patterns.

- Redox Behavior : Nitroso compounds undergo reversible redox reactions (e.g., nitroso ⇌ hydroxylamine), unlike nitro derivatives. Confirm via cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile, glassy carbon electrode) .

Advanced: How can orthogonal design optimize the synthesis of derivatives from benzene, 1,2-dichloro-4-nitroso-?

Methodological Answer:

Apply L9(3⁴) orthogonal array to test four factors:

Catalyst (none, FeCl₃, CuI).

Solvent (DMF, THF, toluene).

Temperature (25°C, 50°C, 80°C).

Reaction time (2h, 6h, 12h).

Analyze yield and selectivity via ANOVA; prioritize factors with highest F-values (e.g., solvent polarity significantly impacts nitroso-group reactivity ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.